molecular formula C20H19NO3 B2445991 2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034379-68-3

2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No. B2445991
CAS RN: 2034379-68-3
M. Wt: 321.376
InChI Key: ULXOSVFSQHSJKV-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The benzyl group is often used in organic synthesis due to its stability and the ease with which it can be added and removed .


Synthesis Analysis

Furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates . Another method involves the palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide .


Molecular Structure Analysis

The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, they can participate in Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans . They can also undergo addition/oxidative cyclization with alkyl alkynoates in the presence of metal .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C . The physical and chemical properties of specific furan derivatives like “2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide” would depend on their exact molecular structure.

Scientific Research Applications

Crystallography and Molecular Structure

Research on compounds with similar structures provides insights into crystallography and the molecular configuration. For instance, the study of the crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide reveals intricate details about the acetamide group's inclination relative to the furan ring, alongside the dihedral angle between the furan and benzene rings. This information is crucial for understanding molecular interactions and designing compounds with desired physical and chemical properties (S. Subhadramma et al., 2015).

Synthetic Applications

Compounds structurally similar to "2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide" have been synthesized and evaluated for various applications, including the development of new synthetic methodologies. For example, the synthesis and anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives highlight the potential for creating therapeutic agents targeting specific cancer cell lines (V. Horishny et al., 2021).

Pharmacological Potential

Explorations into the pharmacological applications of related compounds underscore the potential therapeutic benefits. The study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, for instance, demonstrates significant anticonvulsant activities, offering a foundation for further research into neurological disorders (H. Kohn et al., 1993).

Future Directions

The synthesis and study of furan derivatives is an active area of research in organic chemistry . Future work could involve developing new synthetic methods, studying the properties of these compounds, and exploring their potential applications in fields like medicine and materials science.

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(15-24-13-17-4-2-1-3-5-17)21-12-16-6-8-18(9-7-16)19-10-11-23-14-19/h1-11,14H,12-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOSVFSQHSJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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